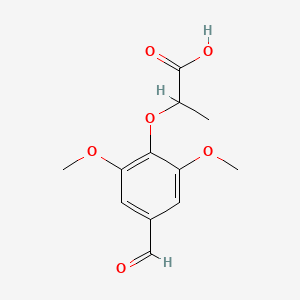

2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid

Description

Propriétés

IUPAC Name |

2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-7(12(14)15)18-11-9(16-2)4-8(6-13)5-10(11)17-3/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTPVGFRGWPXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407275 | |

| Record name | 2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812642-68-5 | |

| Record name | 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=812642-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-formyl-2,6-dimethoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid typically involves the reaction of 4-formyl-2,6-dimethoxyphenol with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 2-(4-Carboxy-2,6-dimethoxyphenoxy)propanoic acid

Reduction: 2-(4-Hydroxymethyl-2,6-dimethoxyphenoxy)propanoic acid

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related analogs, focusing on molecular properties, sources, and applications.

Data Table: Structural and Functional Comparison

Key Findings

Structural Differences and Reactivity The formyl group in the target compound enhances electrophilic reactivity compared to the hydroxy group in 3-hydroxy-4-methoxycinnamic acid, making it more suitable for Schiff base formation or condensation reactions .

Biological and Pharmacological Relevance 3-Hydroxy-4-methoxycinnamic acid is naturally derived and used in supplements and cosmetics due to its antioxidant properties . In contrast, the target compound’s synthetic origin limits its direct biological applications but highlights its role as a precursor in drug development .

Commercial Availability Both the target compound and 2-[(4-methyl-2,6-dinitrophenyl)amino]propanoic acid are listed as discontinued, suggesting niche research applications or regulatory challenges . Natural analogs like 3-hydroxy-4-methoxycinnamic acid remain accessible due to plant-derived sourcing .

Functional Group Impact on Applications

- Methoxy groups in the target compound improve solubility in organic solvents, whereas nitro groups in the dinitrophenyl derivative increase stability under acidic conditions .

- Bulky substituents (e.g., bicyclo systems in EP00342850) enhance target specificity in drug design but reduce synthetic feasibility compared to the target compound’s straightforward synthesis .

Activité Biologique

2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a formyl group and methoxy substituents on a phenoxy propanoic acid backbone. The molecular formula is , and its IUPAC name is this compound.

Research indicates that this compound exhibits biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Properties : It demonstrates antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

These results indicate a moderate level of activity against both bacterial and fungal strains.

2. Anticancer Activity

The compound has been evaluated for its anticancer potential in various cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 8.5 | |

| MCF-7 (breast cancer) | 6.3 | |

| A549 (lung cancer) | 7.0 |

The IC50 values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce neuronal cell death induced by oxidative stress:

- Model Used : SH-SY5Y neuroblastoma cells

- Outcome : Reduced apoptosis and improved cell viability at concentrations of .

Case Studies

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in:

- Reduction in Inflammatory Markers : Significant decrease in C-reactive protein (CRP) levels.

- Improvement in Quality of Life : Patients reported reduced pain levels and improved mobility.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(4-Formyl-2,6-dimethoxyphenoxy)propanoic acid, and how can intermediates be characterized?

Methodological Answer: The compound is typically synthesized via a multi-step process:

Etherification : Reacting 4-formyl-2,6-dimethoxyphenol with a propanoic acid derivative (e.g., bromopropionic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxypropanoic acid backbone.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates intermediates.

Characterization :

- NMR : Confirm regiochemistry of methoxy and formyl groups (¹H NMR: δ 10.2 ppm for formyl proton; δ 3.8–3.9 ppm for methoxy groups) .

- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm .

- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles, crystal packing) as demonstrated for analogous phenoxypropanoic acids .

Q. Q2. How can impurities in synthesized batches be identified and quantified?

Methodological Answer: Impurities arise from incomplete reactions, side reactions (e.g., demethylation of methoxy groups), or degradation. Key steps:

Analytical Techniques :

- LC-MS/MS : Detect trace impurities (e.g., de-formylated by-products) with a mass accuracy of ±2 ppm .

- Tandem Chromatography : Compare retention times against certified reference standards (e.g., EP impurity guidelines for propanoic acid derivatives) .

Quantification : Use calibration curves for known impurities (e.g., 2-(4-hydroxyphenyl)propanoic acid) and apply ICH Q3A/B thresholds (≤0.1% for unknown impurities) .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

Variability in Assay Conditions :

- Solvent Effects : Use DMSO at ≤0.1% (v/v) to avoid cytotoxicity .

- pH Sensitivity : Adjust buffer systems (e.g., PBS vs. Tris-HCl) to match physiological conditions .

Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out stereochemical anomalies (e.g., racemization during synthesis) .

Mechanistic Studies :

Q. Q4. How can computational methods optimize regioselectivity in derivatization reactions?

Methodological Answer: Regioselective functionalization (e.g., formylation at the 4-position) is critical for activity. Approaches include:

DFT Calculations : Model transition states to predict preferential attack at the para position (e.g., Gibbs free energy differences <2 kcal/mol favor formylation over ortho/meta) .

Kinetic Control : Monitor reaction progress via in-situ IR spectroscopy (e.g., C=O stretching at 1700 cm⁻¹) to halt reactions before by-product formation .

Q. Q5. What advanced techniques validate environmental stability and degradation pathways?

Methodological Answer: Environmental persistence studies require:

Accelerated Degradation Testing :

- Photolysis : Expose to UV light (λ = 254 nm) and analyze degradation products via GC-MS .

- Hydrolysis : Test at pH 3, 7, and 9 (37°C, 72 hrs); quantify residual compound via UPLC .

Metabolite Identification :

- High-Resolution Mass Spectrometry (HRMS) : Detect hydroxylated or demethylated metabolites (e.g., m/z shifts of +16 or −14 Da) .

- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity of degradation products .

Analytical and Structural Challenges

Q. Q6. How are crystallographic data used to resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

Key Parameters :

- Bond Lengths : C-O (1.36–1.42 Å) and C=O (1.21 Å) confirm ester and carboxylic acid groups .

- Torsion Angles : Dihedral angles between aromatic rings and propanoic acid chain indicate steric strain (e.g., angles >30° suggest non-planarity) .

Validation : Cross-check with DFT-optimized geometries (RMSD <0.05 Å) .

Q. Q7. What are the best practices for ensuring reproducibility in pharmacological studies?

Methodological Answer:

Standardized Protocols :

- Dose-Response Curves : Use ≥6 concentrations (logarithmic spacing) and triplicate measurements .

- Cell Line Authentication : STR profiling to confirm identity (e.g., HepG2 vs. HeLa contamination) .

Data Normalization :

- Internal Standards : Spike samples with deuterated analogs (e.g., d₄-propanoic acid) for LC-MS accuracy .

- Positive Controls : Include reference compounds (e.g., ibuprofen for COX inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.